Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion. It is being investigated as a potential treatment for acid-related diseases. TAK-438 demonstrated potent and long-lasting inhibition of gastric acid secretion, exceeding the effects of lansoprazole and SCH28080. [, ] The inhibition by TAK-438 was found to be reversible and achieved in a potassium-competitive manner. [, ] Studies suggest that TAK-438 accumulates in gastric tissue and is slowly cleared, contributing to its prolonged antisecretory effect. [] Unlike proton pump inhibitors (PPIs), TAK-438's antisecretory activity was not influenced by the gastric secretory state. []
Compound Description: SR147778 is a potent and selective CB1 cannabinoid receptor antagonist. [] It exhibits nanomolar affinity for both rat brain and human CB1 recombinant receptors. [] SR147778 antagonizes the effects of CP 55,940, a cannabinoid receptor agonist, in various in vitro and in vivo models. [] It also displays oral activity and a long duration of action. [] Furthermore, SR147778 has been shown to reduce ethanol or sucrose consumption in mice and rats, as well as food intake in both fasted and nondeprived rats. []
Compound Description: This compound is an improved AKT inhibitor. [, ] AKT inhibitors are being investigated as potential cancer therapeutics due to their ability to interfere with cell signaling pathways involved in cell growth and survival.
Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor. [] Studies in rats have shown that SB-772077-B effectively decreases pulmonary and systemic arterial pressures, with a more potent effect than Y-27632 or fasudil. [] The compound also demonstrated efficacy in attenuating the increase in pulmonary arterial pressure induced by monocrotaline. [] These findings suggest that SB-772077-B may hold therapeutic potential in treating pulmonary hypertensive disorders.
Compound Description: This compound is a potent and selective 5-HT2 receptor antagonist. [] It displays high affinity for 5-HT2 receptors (IC50 = 3.4 nM) and remarkably low affinity for dopamine D2 receptors and α1 adrenoceptors. [] The compound effectively inhibits the quipazine-induced head twitch syndrome in rats, demonstrating its central 5-HT2 receptor antagonism. [] It shows equal activity after oral and subcutaneous administration, with a long duration of action exceeding 24 hours. []
Compound Description: Sertindole is an atypical neuroleptic drug with potent dopamine D-2 and serotonin 5-HT2 receptor affinity. [] Unlike typical neuroleptics, sertindole exhibits a non-cataleptogenic profile, meaning it does not induce catalepsy, a state of immobility and muscle rigidity. [] This characteristic makes sertindole a promising therapeutic option for treating psychosis with a reduced risk of extrapyramidal side effects commonly associated with typical neuroleptics.
Compound Description: DOM is a serotonin (5-HT) receptor agonist known for its hallucinogenic properties. [] Studies in rhesus monkeys have shown that DOM produces discriminative stimulus effects mediated primarily by 5-HT2A receptors. [] The discriminative stimulus effects of DOM can be antagonized by 5-HT2A receptor antagonists like MDL100907, ketanserin, and ritanserin. []
Compound Description: 2C-T-7 is another serotonin (5-HT) receptor agonist with hallucinogenic properties. [] Similar to DOM, 2C-T-7 produces discriminative stimulus effects in rhesus monkeys mediated primarily by 5-HT2A receptors. [] Its effects can also be antagonized by 5-HT2A receptor antagonists. []
Dipropyltryptamine Hydrochloride (DPT)
Compound Description: DPT is a psychedelic tryptamine derivative known to act as a serotonin (5-HT) receptor agonist. [] In rhesus monkeys, DPT produces discriminative stimulus effects primarily mediated by 5-HT2A receptors, and its effects can be antagonized by 5-HT2A receptor antagonists. []
Compound Description: RU 24969 is a serotonin receptor agonist with selectivity for the 5-HT1B receptor. [, ] Studies in rats have demonstrated that RU 24969 enhances cocaine reinforcement by reducing cocaine self-administration on descending limbs of dose–effect functions and by lowering the threshold dose of cocaine that supports self-administration. []
Compound Description: CP 94,253 is a selective 5-HT1B receptor agonist. [] Studies in rats have demonstrated its ability to enhance cocaine reinforcement, similar to RU 24969, by reducing cocaine self-administration on descending limbs of dose-effect functions, lowering the threshold dose of cocaine that supports self-administration, and increasing the highest completed ratio for cocaine self-administration on a progressive ratio schedule of reinforcement. [] These effects of CP 94,253 can be blocked by the 5-HT1B/1D receptor partial agonist GR 127,935, but are not affected by the 5-HT1A receptor antagonist p-MPPI. []
Compound Description: CP 93,129 is a 5-HT1B receptor agonist. [] Similar to RU 24969 and CP 94,253, it enhances cocaine reinforcement in rats by reducing cocaine self-administration on descending limbs of dose–effect functions and lowering the threshold dose of cocaine that supports self-administration. [] This suggests a common mechanism of action among these 5-HT1B agonists in influencing cocaine's rewarding properties.
3-Methyl-1,4-disubstituted-piperidine Analgesics
Compound Description: This refers to a series of compounds with analgesic activity, featuring a 3-methyl-4-(N-phenyl amido)piperidine core structure. [] The methoxyacetamide pharmacophore was found to be optimal for analgesic potency and short duration of action in this series. [] Notably, cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine hydrochloride (Brifentanil) emerged as a promising candidate for further pharmacological investigation due to its potent analgesic activity and short duration of action. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.